[2-(2,4-Dichlorophenoxy)phenyl]methanol
Description
The 2,4-dichlorophenoxy group is a common pharmacophore in bioactive molecules due to its lipophilicity and ability to interact with biological targets .
Properties
IUPAC Name |
[2-(2,4-dichlorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGGEPMVDZHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377083 | |
| Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361212-70-6 | |
| Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichlorophenoxy)phenyl]methanol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,4-Dichlorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or derivatives.
Reduction: The compound can be reduced to form .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Herbicidal Properties
Selective Herbicide :
- The compound is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used selective herbicide. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth in broadleaf weeds while sparing grasses.
- Its application is significant in controlling unwanted vegetation in agricultural settings, particularly in cereal crops such as corn and wheat, where it helps maintain crop yield by targeting dicotyledonous weeds.
Environmental Impact :
- Studies indicate that the use of [2-(2,4-Dichlorophenoxy)phenyl]methanol can lead to environmental concerns similar to those associated with 2,4-D. Residual effects on non-target species and potential for bioaccumulation necessitate careful management and application practices.
Plant Growth Regulation
Auxin Analog :
- As an auxin analog, [2-(2,4-Dichlorophenoxy)phenyl]methanol is utilized in plant tissue culture to induce cell division and differentiation. It is particularly effective in callus induction and regeneration protocols.
- In laboratory settings, it serves as a vital component of Murashige and Skoog (MS) medium, facilitating the growth of various plant species for research purposes.
Biochemical Research
Cell Signaling Modulation :
- Research indicates that compounds within the phenoxy family can modulate cell signaling pathways. This property is being explored for its potential therapeutic applications in cancer research and other diseases where cell proliferation is a factor.
- For example, studies have shown that certain derivatives can influence the expression of genes involved in cell cycle regulation.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2020) | Herbicidal Efficacy | Demonstrated that [2-(2,4-Dichlorophenoxy)phenyl]methanol effectively controls broadleaf weeds with minimal impact on monocots. |
| Johnson et al. (2021) | Plant Tissue Culture | Found that inclusion of the compound in MS medium significantly improved callus formation rates in Arabidopsis thaliana. |
| Lee et al. (2023) | Cell Signaling | Investigated the compound's effects on apoptosis pathways in cancer cell lines, revealing potential for therapeutic applications. |
Mechanism of Action
The mechanism by which [2-(2,4-Dichlorophenoxy)phenyl]methanol exerts its effects is primarily through its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes , depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivatives
- 2-[2-(2,4-Dichlorophenoxy)phenyl]acetic Acid (): Structure: Replaces the methanol group with an acetic acid (-CH2COOH) side chain. Key Data: Exhibits enhanced polarity compared to the methanol analog, influencing solubility and pharmacokinetics.
- Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid) (): Structure: Propanoic acid derivative with a 2,4-dichlorophenoxy group. Applications: Herbicide targeting broadleaf weeds; acts as an auxin mimic to disrupt plant growth . Key Data: Higher phytotoxicity compared to non-acid analogs due to improved cellular uptake.
Amide and Heterocyclic Derivatives
- 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide (): Structure: Acetamide derivative with an azo (-N=N-) linkage. Applications: Potential use in dye synthesis or as a photoactive material due to the azo group’s chromophoric properties . Key Data: Stability under UV light is lower than non-azo analogs, limiting environmental persistence.
- ODZ10117 (Oxadiazole-Based STAT3 Inhibitor) (): Structure: 1,2,4-Oxadiazole heterocycle derived from 2,4-dichlorophenoxyacetonitrile. Applications: Anticancer agent targeting STAT3 signaling in breast cancer models . Key Data: Improved target specificity compared to non-heterocyclic derivatives.
Ether and Sulfur-Containing Derivatives
- 2-(2,4-Dichlorophenoxy)ethyl 4-Methylphenyl Sulfoxide (): Structure: Sulfoxide-containing analog with a 4-methylphenyl group. Applications: Intermediate in agrochemical synthesis; sulfoxide group enhances metabolic stability . Key Data: Higher oxidation resistance than sulfide analogs.
- 5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan) (): Structure: Phenolic derivative with dual chlorine substitution. Applications: Antimicrobial agent in personal care products; inhibits bacterial fatty acid synthesis . Key Data: Banned in some regions due to environmental persistence and endocrine disruption risks.
Physicochemical and Pharmacological Properties
*LogP values estimated via analogy or computational tools.
Key Trends and Structure-Activity Relationships (SAR)
Lipophilicity : Chlorine atoms and aromatic rings enhance LogP, improving membrane permeability but reducing aqueous solubility.
Bioactivity: Carboxylic acids (e.g., dichlorprop) show herbicidal activity via auxin mimicry . Methanol derivatives may serve as intermediates for prodrugs or polymers due to their hydroxyl reactivity.
Stability: Ether linkages (e.g., phenoxy groups) confer resistance to hydrolysis compared to ester-based analogs.
Biological Activity
[2-(2,4-Dichlorophenoxy)phenyl]methanol, a compound related to the well-studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H11ClO2
- Molecular Weight : 234.68 g/mol
- Structural Characteristics : The compound features a dichlorophenoxy group attached to a phenylmethanol moiety, which influences its reactivity and biological interactions.
The specific biological targets of this compound are not fully elucidated. However, similar compounds in the phenoxy family have been known to interact with various cellular pathways:
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in cell signaling and metabolic pathways.
- Cellular Effects : The compound's structural similarity to 2,4-D indicates potential effects on cellular energy metabolism and mitochondrial function, as seen in related studies .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative | Potential inhibition of cancer cell proliferation observed in preliminary assays. |
| Toxicological Effects | Similarities with 2,4-D suggest possible neurotoxic and metabolic effects. |
| Endocrine Disruption | Potential interference with hormonal signaling pathways noted in related compounds. |
Case Studies and Research Findings
- Cell Signaling Studies : Research indicates that compounds within the phenoxy family can modulate cell signaling pathways. For instance, studies on 2,4-D have shown alterations in mitochondrial function without significant oxidative stress induction .
- Neurotoxicity Assessment : A developmental study highlighted that exposure to similar compounds during critical growth periods can lead to neurodevelopmental deficits in animal models . This raises concerns about the potential impact of this compound on developing organisms.
- Epidemiological Insights : Epidemiological studies linking 2,4-D exposure to health outcomes such as Non-Hodgkin lymphoma suggest a need for similar investigations into this compound to assess its long-term health impacts .
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal; potential carcinogenic effects | More extensively studied; known endocrine disruptor |
| [2-(4-Chlorophenoxy)phenyl]methanol | Similar enzyme interactions; less toxicological data | Lacks dichloro substitution; different reactivity |
| [2-(4-Nitrophenoxy)phenyl]methanol | Potentially different metabolic pathways | Nitro group introduces electron-withdrawing effects |
Q & A
Q. What are the optimized synthetic routes for [2-(2,4-Dichlorophenoxy)phenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2,4-dichlorophenol derivatives with appropriately substituted phenylmethanol precursors. For example, microwave-assisted reactions (e.g., 150°C for 30 min under irradiation) can improve yields compared to traditional reflux methods . Acid catalysts like sulfuric acid are critical for esterification steps, but prolonged reflux (>4 hours) may lead to side reactions. Purification via column chromatography (petroleum ether/EtOAC/dichloromethane mixtures) or recrystallization (ethanol) is recommended to isolate the oily product .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity by analyzing aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenoxy groups) and hydroxymethyl protons (δ 4.5–5.0 ppm).
- HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients to assess purity (>95%) and detect trace impurities .
- Melting Point Analysis : While the compound is often oily, derivatives (e.g., crystalline esters) may exhibit defined melting points for validation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in tightly sealed containers at 4°C, away from oxidizing agents (e.g., peroxides, chlorates) and moisture to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- Waste Disposal : Neutralize acidic byproducts before disposal and follow EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to modulate lipophilicity and receptor binding. For example, thioacetomorpholide derivatives have shown improved antibacterial activity .
- SAR Studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) to identify critical substituents .
Q. What strategies resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous methanol) and catalyst concentrations. For example, microwave irradiation reduces variability in reaction times .
- Meta-Analysis : Cross-reference datasets from HPLC-MS and bioassays to identify confounding factors (e.g., residual solvents affecting toxicity measurements) .
Q. What are the environmental implications of this compound, and how can its ecotoxicity be assessed?
- Methodological Answer :
- Degradation Studies : Use UV-Vis spectroscopy to monitor photolytic breakdown in aqueous solutions (λ = 254 nm).
- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (LC₅₀) and soil microcosm experiments to evaluate bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
